![molecular formula C21H16ClFN4O2 B357575 2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903586-62-9](/img/structure/B357575.png)
2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves the inhibition of various enzymes. The compound has been shown to bind to the active site of the enzymes and prevent their normal function. This leads to an increase in the concentration of various neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to increase the concentration of various neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain. This can have beneficial effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which can have beneficial effects on various diseases such as cancer, diabetes, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile in lab experiments include its potent inhibitory activity against various enzymes, its ability to increase the concentration of various neurotransmitters in the brain, and its antioxidant and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the research on 2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. One direction is to further optimize the synthesis method to yield higher purity and higher yield of the compound. Another direction is to study the potential applications of this compound in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Finally, the potential toxicity of this compound can be further studied to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves the reaction of 4-(4-fluorobenzoyl)piperazine with 2-amino-4-chlorophenol in the presence of a catalyst such as triethylamine. The resulting product is then reacted with carbonitrile to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-5-1-14(2-6-16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-3-7-17(23)8-4-15/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGJXBHECTZXMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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